molecular formula C12H17NO2 B1322187 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline CAS No. 946728-26-3

5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline

Cat. No. B1322187
M. Wt: 207.27 g/mol
InChI Key: OAHGPUWZFLWSIK-UHFFFAOYSA-N
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Description

“5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline”, also known as Mexamine, is a chemical compound with potential applications in various fields of research and industry. It has a molecular weight of 207.27 .


Molecular Structure Analysis

The molecular formula of “5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline” is C12H17NO2 . The InChI code for this compound is 1S/C12H17NO2/c1-9-4-5-12 (11 (13)7-9)15-8-10-3-2-6-14-10/h4-5,7,10H,2-3,6,8,13H2,1H3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyrrolecarboxylates : A study demonstrated the synthesis of alkyl 1-(aryl)-2-pyrrolecarboxylates via the condensation of aniline with methyl tetrahydro-2,5-dimethoxy-2-furancarboxylate, showcasing the use of similar compounds in synthesizing pyrrole derivatives (Kiely & Huang, 1987).
  • Diels−Alder Reactions : Research on 5-Amino-2-furancarboxylic acid methyl ester revealed its involvement in Diels−Alder reactions to afford substituted anilines, indicating potential applications in complex organic synthesis (Padwa et al., 1997).
  • Coupling Reactions : A study focused on the treatment of dienimides with (trimethylsiloxy)furan, leading to aniline furan-2(5H)-ones, highlighting another chemical application of furan derivatives in forming complex structures (Giroux et al., 2009).

Catalysis and Organic Synthesis

  • One-Pot Multi-Component Synthesis : Research demonstrated the use of aniline derivatives in a one-pot synthesis of furan-2(5H)-one derivatives, indicating their role in facilitating efficient chemical synthesis (Doostmohammadi et al., 2013).
  • Microwave-Assisted Synthesis : A study highlighted an efficient method for synthesizing substituted furan-2(5H)-ones using microwave irradiation and aniline, demonstrating the use of advanced techniques in chemical synthesis (Shahbazi-Alavi & Safaei‐Ghomi, 2019).

Photolysis and Electrophilic Reactions

  • Organo-cobaloxime Formation : The reaction of 2-(allyloxy)ethyl halides with cobaloxime(I) produced (tetrahydro-3-furanyl)methylcobaloximes, showing the application in forming organo-metallic compounds through photolysis (Okabe & Tada, 1982).
  • Electrophilic Cyclization : Anilides of 5-hexenoic acid reacted with arylsulfenyl chlorides to form electrophilic cyclization products, indicating the potential of aniline derivatives in electrophilic reactions (Vas’kevich et al., 2013).

Corrosion Inhibition and Material Science

  • Anticorrosive Properties : Aromatic epoxy monomers, including those derived from aniline, have been studied for their effectiveness as corrosion inhibitors for carbon steel, demonstrating applications in material science and engineering (Dagdag et al., 2019).

Safety And Hazards

The safety information available indicates that “5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline” may be an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

5-methyl-2-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-4-5-12(11(13)7-9)15-8-10-3-2-6-14-10/h4-5,7,10H,2-3,6,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHGPUWZFLWSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline

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